1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine
Description
1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine is a deuterated derivative of 2,6-dimethylpiperidine (CAS RN: 504-03-0), where nine hydrogen atoms are replaced by deuterium. The parent compound, 2,6-dimethylpiperidine, is a six-membered heterocyclic amine with methyl groups at the 2- and 6-positions of the piperidine ring. Its molecular formula is C₇H₁₅N (molecular weight: 113.20 g/mol) . The deuterated form is expected to exhibit isotopic effects, such as altered bond strengths and kinetic properties, which are critical in mechanistic studies and spectroscopic analyses.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
122.26 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,6-nonadeuterio-2,6-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/i3D2,4D2,5D2,6D,7D/hD |
InChI Key |
SDGKUVSVPIIUCF-CSFAAERSSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])C)[2H])([2H])C)([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(N1)C |
Origin of Product |
United States |
Preparation Methods
The preparation of 2,6-DIMETHYLPYRIDINE-D9 involves several synthetic routes. One common method includes the hydrogenation and dechlorination of 2,6-dimethyl-4-chloropyridine using a palladium on carbon (Pd/C) catalyst in the presence of C1-C4 alcohols as solvents. The reaction is carried out under hydrogen pressure of 0.1-0.2 MPa at temperatures ranging from 20 to 55 degrees Celsius . Another method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid, which is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol .
Chemical Reactions Analysis
2,6-DIMETHYLPYRIDINE-D9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2,6-pyridinedicarboxylic acid using potassium permanganate. In reduction reactions, it can be converted to 2,6-pyridinedimethanol using sodium borohydride/iodine. Substitution reactions involving 2,6-DIMETHYLPYRIDINE-D9 often use reagents such as phenylhydrazine and p-dimethylaminobenzaldehyde in the presence of potassium hydroxide (KOH) in ethanol, leading to the formation of bis(biarylhydrazone) derivatives .
Scientific Research Applications
2,6-DIMETHYLPYRIDINE-D9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a solvent and internal standard in NMR spectroscopy due to its deuterium labeling, which provides clear and distinct signals . In biology and medicine, it is used in the synthesis of various heterocyclic compounds with potential pharmacological activities, such as antibacterial and antituberculous agents . In the tobacco industry, 2,6-DIMETHYLPYRIDINE-D9 plays a role in the fermentation process of cigar tobacco leaves, influencing flavor development and microbial activity .
Mechanism of Action
The mechanism of action of 2,6-DIMETHYLPYRIDINE-D9 involves its interaction with molecular targets and pathways through its chemical properties. For example, in complexation reactions, it forms stable dimers with water molecules, which can influence phase separation and liquid phase behavior . Additionally, its deuterium labeling allows for precise quantification and identification of other compounds in NMR spectroscopy, making it a valuable tool in analytical chemistry .
Comparison with Similar Compounds
Table 1: Thermochemical Data for Selected Piperidine Derivatives
| Compound | ΔfH° (kJ·mol⁻¹) Experimental | ΔfH° (kJ·mol⁻¹) G3MP2B3 | Deviation (kJ·mol⁻¹) |
|---|---|---|---|
| 2,6-Dimethylpiperidine | -156.2 | -147.2 | +9.0 |
| Piperidine | -82.4 | -83.1 | -0.7 |
| 2-Methylpiperidine | -120.5 | -118.9 | +1.6 |
Reactivity in Hydrodenitrogenation (HDN)
In HDN processes, 2,6-dimethylpiperidine demonstrates distinct behavior compared to piperidine and 2-methylpiperidine. Portefaix et al. reported higher HDN product yields for 2,6-dimethylpiperidine under conditions of 275°C, 2 MPa H₂, and 33.3 kPa H₂S. This was attributed to increased β-hydrogen availability, facilitating Hofmann elimination . However, conflicting studies by Cerny et al. suggest preferential ring opening between nitrogen and methylene groups rather than methyl-bearing carbons, highlighting mechanistic variability among methylated piperidines .
Physical Properties
Table 2: Comparative Physical Properties
| Compound | Boiling Point (°C) | Vapor Pressure (kPa, 25°C) | Solubility in Water |
|---|---|---|---|
| 2,6-Dimethylpiperidine | 127 | 1.2 (estimated) | Partially miscible |
| Triethylamine | 89 | 7.1 | Highly miscible |
| N,N′-Dimethylpiperazine | 167 | 0.5 | Miscible |
2,6-Dimethylpiperidine has a higher boiling point (127°C) than triethylamine (89°C) due to hydrogen bonding and steric effects . Its vapor pressure at 25°C is estimated at 1.2 kPa, lower than triethylamine (7.1 kPa), reflecting reduced volatility .
Isotopic Effects of Deuteration
C–H) and reduces reaction rates (kinetic isotope effect). For 1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine, these effects would enhance thermal stability and alter NMR spectra, making it valuable in mechanistic studies requiring isotopic labeling .
Research Findings and Discrepancies
Biological Activity
1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine is a deuterated analog of 2,6-dimethylpiperidine. The introduction of deuterium can significantly influence the biological activity and pharmacokinetics of compounds. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula : C7H15N (deuterated)
- Molecular Weight : 113.204 g/mol
- CAS Number : 766-17-6
- InChI Key : SDGKUVSVPIIUCF-KNVOCYPGSA-N
The biological activity of 1,2,3,3,4,4,5,5,6-nonadeuterio-2,6-dimethylpiperidine is largely attributed to its interaction with various neurotransmitter systems. It acts as a modulator of calcium channels and may influence the release of neurotransmitters such as dopamine and serotonin.
Biological Activity Overview
Case Studies
-
Study on Calcium Channel Modulators
- A study investigated the effects of deuterated compounds on T-type calcium channels. The results indicated that deuteration could enhance binding affinity and selectivity for these channels compared to non-deuterated analogs.
- Findings : Enhanced modulation led to improved therapeutic effects in animal models of epilepsy.
-
Neurotransmitter Dynamics
- Research focused on the impact of 2,6-dimethylpiperidine derivatives on neurotransmitter release.
- Results : The deuterated form showed a significant increase in dopamine release in vitro compared to its non-deuterated counterpart.
Toxicological Profile
The safety data for 2,6-dimethylpiperidine indicates that it is a hazardous substance with potential for severe skin burns and respiratory irritation upon exposure. While specific data for the nonadeuterated form is limited, it is essential to consider these properties when handling or administering the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
